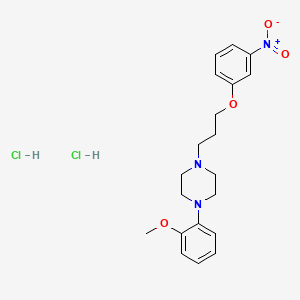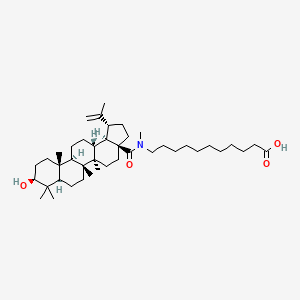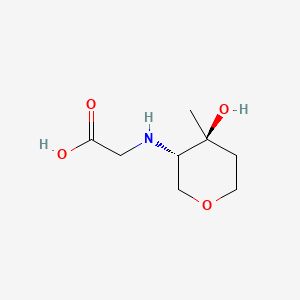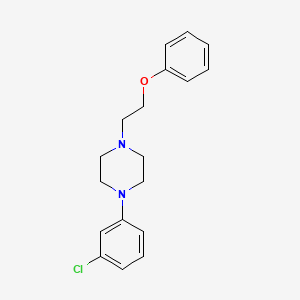
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core piperazine structure. The methoxyphenyl and nitrophenoxypropyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methoxybenzene, nitrophenol, and propyl halides. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form.
化学反应分析
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Piperazine derivatives: Compounds such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) share structural similarities.
Phenylpiperazines: Compounds like 1-(2,3-dimethoxyphenyl)piperazine (DMPP) and 1-(4-methoxyphenyl)piperazine (MeOPP).
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is unique due to the presence of both methoxyphenyl and nitrophenoxypropyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity to specific molecular targets and its overall pharmacological profile.
属性
CAS 编号 |
84344-54-7 |
|---|---|
分子式 |
C20H27Cl2N3O4 |
分子量 |
444.3 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-4-[3-(3-nitrophenoxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C20H25N3O4.2ClH/c1-26-20-9-3-2-8-19(20)22-13-11-21(12-14-22)10-5-15-27-18-7-4-6-17(16-18)23(24)25;;/h2-4,6-9,16H,5,10-15H2,1H3;2*1H |
InChI 键 |
ZMPAXWZRHMMJKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC(=C3)[N+](=O)[O-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















